Oliceridine - 1401028-24-7

Oliceridine

Catalog Number: EVT-253617
CAS Number: 1401028-24-7
Molecular Formula: C22H30N2O2S
Molecular Weight: 386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oliceridine (TRV130) is a synthetic molecule classified as a G protein-biased μ-opioid receptor agonist. [, , ] It is a novel analgesic designed for the management of moderate to severe acute pain. [, , , ] Unlike traditional opioids like morphine, Oliceridine preferentially activates the G-protein signaling pathway over the β-arrestin pathway, potentially leading to improved analgesic effects with a reduced risk of adverse effects. [, , , , , , , , , , , , , , , , ]

Future Directions
  • Further investigation of its safety and efficacy in larger and more diverse patient populations, including patients with specific comorbidities or risk factors. [, , ]
  • Investigation of its potential role in mitigating opioid tolerance and dependence. [, ]
  • Elucidation of the precise molecular mechanisms underlying its biased agonism and its implications for reducing opioid-related adverse effects. [, ]
  • Investigation of the therapeutic potential of other G protein-biased opioid agonists for various pain conditions. []
  • Development of novel analgesics with improved therapeutic indices and reduced abuse potential. []

Hydromorphone

Compound Description: Hydromorphone is a semi-synthetic opioid analgesic with potent analgesic properties. Similar to morphine, it acts primarily as a MOR agonist, activating both G-protein and β-arrestin pathways, contributing to its analgesic effects and adverse event profile. Relevance: Hydromorphone is another commonly used opioid analgesic that serves as a comparator to oliceridine in certain studies investigating the latter's safety and tolerability. [] Indirect treatment comparison analyses have been employed to compare the incidence of adverse effects, specifically nausea and vomiting, between oliceridine and hydromorphone, highlighting potential advantages of oliceridine in mitigating these side effects.

Fentanyl

Compound Description: Fentanyl is a potent synthetic opioid analgesic widely used in clinical practice for its rapid onset and short duration of action. Like morphine, it is a non-selective MOR agonist, activating both G-protein and β-arrestin pathways, which contributes to its analgesic efficacy and potential for adverse effects. Relevance: Fentanyl serves as another relevant comparator to oliceridine in research investigating the latter's safety and tolerability profile. [, ] Studies often focus on comparing the incidence of respiratory depression and other opioid-related adverse events, exploring the potential advantages of oliceridine in minimizing these effects.

(+)-TRV130

Compound Description: (+)-TRV130 is the active enantiomer of oliceridine. It exhibits a preference for activating G-protein signaling over β-arrestin recruitment at the MOR. Relevance: (+)-TRV130 is essentially oliceridine itself. The (+) designation is used in some studies to explicitly differentiate it from its inactive enantiomer, (-)-TRV130. []

(-)-TRV130

Compound Description: (-)-TRV130 is the inactive enantiomer of oliceridine. It does not exhibit significant binding affinity or functional activity at the MOR. Relevance: (-)-TRV130 serves as a negative control in certain studies to demonstrate the stereoselectivity of oliceridine's actions at the MOR, highlighting the importance of the (+) enantiomer for its pharmacological effects. []

SR14968

Compound Description: SR14968 is a drug that acts as a G protein-biased mu-opioid receptor (GPB-MOR) agonist.Relevance: SR14968 has a similar action to Oliceridine. It has been used in research to determine how GPB-MOR agonists act in nonhuman primates. []

SR17018

Compound Description: SR17018 is another drug that acts as a G protein-biased mu-opioid receptor (GPB-MOR) agonist.Relevance: Similar to Oliceridine, SR17018 is a GPB-MOR agonist. It has been used in studies to see how these types of drugs work in primates. [, ]

PZM21

Compound Description: PZM21 is a synthetic opioid analgesic with reported G protein-biased agonism at the mu-opioid receptor.Relevance: PZM21 is often compared to oliceridine in discussions regarding the potential advantages and limitations of biased agonism in developing safer opioid analgesics. [, ]

Oxycodone

Compound Description: Oxycodone is a semi-synthetic opioid analgesic commonly prescribed for moderate to severe pain management. Similar to morphine and fentanyl, it acts as a MOR agonist, activating both G protein and β-arrestin pathways.Relevance: Oxycodone is included in research related to understanding the mechanisms of opioid-induced hyperalgesia, specifically the role of β-arrestins, in comparison to G protein-biased agonists like oliceridine. []

Nalfurafine

Compound Description: Nalfurafine is a selective kappa opioid receptor agonist clinically used to treat pruritus associated with chronic liver disease. Relevance: Nalfurafine represents a different class of opioid receptor agonists, targeting the kappa opioid receptor, and is mentioned in the context of exploring alternative opioid receptor targets for developing analgesics with potentially improved therapeutic profiles compared to traditional mu opioid receptor agonists like oliceridine. []

22-Thiocyanatosalvinorin A (RB-64)

Compound Description: RB-64 is a compound that is a G protein-biased kappa agonist.Relevance: It's in the same category as Oliceridine because it acts on a different pathway compared to traditional opioids. []

Mesyl-salvinorin B

Compound Description: This compound acts as a G protein-biased kappa agonist.Relevance: Like Oliceridine, it selectively activates a specific pathway. It helps in researching new opioid options. []

2-(4-(Furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (Triazole 1.1)

Compound Description: This is a G protein-biased kappa agonist, meaning it activates a specific pathway at opioid receptors.Relevance: This compound is grouped with oliceridine as they both explore alternatives to traditional opioids. They aim for pain relief with fewer side effects. []

3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol (HS666)

Compound Description: HS666 is categorized as a G protein-biased kappa agonist. It specifically activates a particular pathway of opioid receptors, similar to oliceridine.Relevance: Both oliceridine and HS666 belong to a group of new opioids that are more selective in their action. This is part of a search for safer pain relief options. []

N-n-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine (Compound 5/BPHA)

Compound Description: This compound is a G protein-biased kappa agonist, known for activating a specific pathway at opioid receptors.Relevance: Researchers group this compound with oliceridine as they both represent a new generation of opioids. They are designed to offer pain relief with potentially fewer side effects. []

6-Guanidinonaltrindole (6′GNTI)

Compound Description: This is a G protein-biased kappa agonist, a type of drug that selectively activates certain pathways in the brain related to pain.Relevance: This compound is similar to oliceridine in its approach, focusing on a more targeted action to reduce side effects. This is part of ongoing research into new and safer pain relief medications. []

Collybolide

Compound Description: This is a naturally occurring compound classified as a G protein-biased kappa agonist, meaning it selectively activates specific pathways in the brain related to pain relief.Relevance: Similar to oliceridine, collybolide is part of a group of compounds that researchers are exploring for their potential to provide pain relief with fewer side effects compared to traditional opioids. []

Synthesis Analysis

The synthesis of oliceridine involves several key steps that focus on creating a compound with high selectivity for the mu-opioid receptor while minimizing adverse effects. The synthesis process typically employs asymmetric synthesis techniques to ensure the production of the desired chiral form. Specific methods include:

  • Reagent Selection: Utilizing specific reagents that facilitate the formation of the desired stereochemistry.
  • Reaction Conditions: Careful control of temperature and solvent conditions to optimize yield and purity.
  • Purification Techniques: Employing chromatographic methods to isolate and purify the final product from by-products and unreacted materials .
Molecular Structure Analysis

Oliceridine's molecular structure can be described as follows:

  • Chemical Formula: C₂₁H₂₃N₃O₂S
  • Molecular Weight: Approximately 373.49 g/mol
  • Structure: Oliceridine features a complex structure with multiple functional groups that contribute to its activity at opioid receptors. The presence of a thiophene moiety is significant for its binding properties.

The three-dimensional conformation of oliceridine allows it to selectively bind to the mu-opioid receptor, activating specific pathways associated with analgesia while minimizing others that lead to common opioid-related side effects .

Chemical Reactions Analysis

Oliceridine undergoes various chemical reactions during its synthesis and metabolism:

  • Binding Reactions: Upon administration, oliceridine binds to the mu-opioid receptor, leading to conformational changes that activate intracellular signaling pathways.
  • Metabolic Reactions: The compound is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in various metabolites that may have differing pharmacological effects.

Understanding these reactions is crucial for predicting both efficacy and safety profiles during clinical use .

Mechanism of Action

The mechanism of action of oliceridine primarily involves its interaction with the mu-opioid receptor:

  1. Receptor Binding: Oliceridine binds to the mu-opioid receptor with high affinity, which activates G protein signaling pathways.
  2. G Protein Activation: This activation leads to inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and subsequent neuronal excitability reduction.
  3. Reduced β-Arrestin Recruitment: Unlike traditional opioids, oliceridine exhibits reduced recruitment of β-arrestin 2, which is associated with many adverse effects such as respiratory depression and constipation.

This biased signaling profile may contribute to its improved safety compared to conventional opioids .

Physical and Chemical Properties Analysis

Oliceridine exhibits several notable physical and chemical properties:

  • State: Oliceridine is typically formulated as a sterile solution for injection.
  • Solubility: It shows good solubility in water, which facilitates intravenous administration.
  • Stability: The compound is stable under normal storage conditions but should be protected from light.

These properties are essential for ensuring effective delivery and maintaining potency throughout its shelf life .

Applications

Oliceridine has significant applications in clinical settings:

  • Pain Management: Primarily used for managing moderate to severe acute pain, especially in postoperative settings where intravenous administration offers rapid onset of action.
  • Research Applications: Oliceridine serves as a valuable tool in pharmacological research aimed at understanding opioid receptor signaling and developing safer analgesics.

The unique mechanism of action and favorable safety profile make oliceridine an important addition to the arsenal of pain management therapies .

Properties

CAS Number

1401028-24-7

Product Name

Oliceridine

IUPAC Name

N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1

InChI Key

DMNOVGJWPASQDL-OAQYLSRUSA-N

SMILES

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4

Canonical SMILES

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4

Isomeric SMILES

COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.